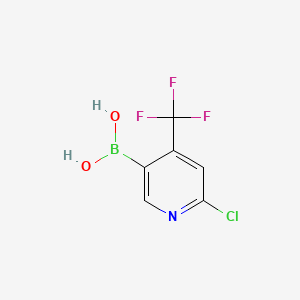

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H4BClF3NO2 and its molecular weight is 225.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that organoboron compounds like this are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in creating carbon–carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid would act as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Then, in the transmetalation step, the organoboron compound (like our compound of interest) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in various biochemical pathways where carbon–carbon bond formation is crucial .

Result of Action

The result of the action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and agrochemicals .

Action Environment

The action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The stability of the organoboron reagent can be affected by factors such as ph and temperature . Additionally, the presence of a suitable catalyst (typically palladium) is crucial for the reaction .

Activité Biologique

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and its role in various therapeutic applications.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the inhibition of enzymes and as a potential therapeutic agent.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boron reagents. The synthesis process can yield high purity and good yields when optimized under specific reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various bacterial strains, including:

- Escherichia coli

- Bacillus cereus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits lower MIC against Bacillus cereus compared to established antimicrobial agents like Tavaborole, suggesting its potential as an antibacterial agent .

The mechanism underlying the antimicrobial activity of this compound appears to involve the inhibition of essential bacterial enzymes. For instance, it has been noted to inhibit phosphopantetheinyl transferases (PPTases), which are vital for bacterial viability and virulence . This inhibition disrupts key metabolic pathways necessary for bacterial growth and survival.

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited bacterial Sfp-PPTase at submicromolar concentrations without affecting human orthologues, indicating a selective antibacterial effect .

- Comparative Analysis : In vitro tests comparing this compound with other boronic acids showed that it possesses superior activity against certain pathogens while maintaining low cytotoxicity towards human cells .

Data Summary

The following table summarizes the biological activity data for this compound:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Bacillus cereus | 16 | High |

| Candida albicans | 64 | Moderate |

Propriétés

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-1-3(6(9,10)11)4(2-12-5)7(13)14/h1-2,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALGIBOIRBBJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C(F)(F)F)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675178 |

Source

|

| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-87-2 |

Source

|

| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.